molecular formula C21H29ClN2O5S B11348759 Ethyl 1-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Ethyl 1-({1-[(4-chlorobenzyl)sulfonyl]piperidin-4-yl}carbonyl)piperidine-4-carboxylate

Cat. No.: B11348759
M. Wt: 457.0 g/mol
InChI Key: OXERQNYXJFYPEV-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

One common method involves the cyclization of N-substituted β-amino acids in the presence of a catalyst such as piperidine . The reaction conditions often include moderate temperatures and the use of solvents like ethanol or methanol.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactions with optimized conditions to maximize yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

ETHYL 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .

Scientific Research Applications

ETHYL 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of ETHYL 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways involved can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Some similar compounds include:

Uniqueness

ETHYL 1-{1-[(4-CHLOROPHENYL)METHANESULFONYL]PIPERIDINE-4-CARBONYL}PIPERIDINE-4-CARBOXYLATE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .

Properties

Molecular Formula

C21H29ClN2O5S

Molecular Weight

457.0 g/mol

IUPAC Name

ethyl 1-[1-[(4-chlorophenyl)methylsulfonyl]piperidine-4-carbonyl]piperidine-4-carboxylate

InChI

InChI=1S/C21H29ClN2O5S/c1-2-29-21(26)18-7-11-23(12-8-18)20(25)17-9-13-24(14-10-17)30(27,28)15-16-3-5-19(22)6-4-16/h3-6,17-18H,2,7-15H2,1H3

InChI Key

OXERQNYXJFYPEV-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1CCN(CC1)C(=O)C2CCN(CC2)S(=O)(=O)CC3=CC=C(C=C3)Cl

Origin of Product

United States

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